1,2-Dibutyl-1,1,2,2-tetrafluorodisilane
CAS No.: 918446-83-0
Cat. No.: VC16934048
Molecular Formula: C8H18F4Si2
Molecular Weight: 246.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918446-83-0 |
|---|---|
| Molecular Formula | C8H18F4Si2 |
| Molecular Weight | 246.39 g/mol |
| IUPAC Name | butyl-[butyl(difluoro)silyl]-difluorosilane |
| Standard InChI | InChI=1S/C8H18F4Si2/c1-3-5-7-13(9,10)14(11,12)8-6-4-2/h3-8H2,1-2H3 |
| Standard InChI Key | SEIORQMUUDOAQR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[Si](F)(F)[Si](CCCC)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, butyl-[butyl(difluoro)silyl]-difluorosilane, reflects its symmetrical disilane core. Each silicon atom is bonded to two fluorine atoms and one butyl group (), with a direct silicon-silicon bond forming the backbone. The canonical SMILES representation highlights this connectivity.
Physical and Spectral Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 246.39 g/mol |
| InChI Key | SEIORQMUUDOAQR-UHFFFAOYSA-N |
| PubChem CID | 71427054 |
| Stability | Moisture-sensitive; anhydrous storage recommended |
The compound’s NMR spectrum typically exhibits two distinct fluorine environments due to the inequivalent positions of fluorines on the disilane framework.
Synthesis and Manufacturing
Conventional Alkylation Strategies
Industrial synthesis involves the reaction of fluorinated silane precursors with butylating agents. A representative pathway is the alkylation of with butyllithium in anhydrous tetrahydrofuran (THF), yielding the target compound after fractional distillation.
Reactivity and Stability Profile
Hydrolytic Sensitivity
The Si–F bonds render the compound susceptible to hydrolysis, generating intermediates and hydrogen fluoride (HF). This necessitates rigorous exclusion of moisture during handling.
Thermal Behavior
Under inert atmospheres, the compound remains stable up to 200°C, as evidenced by thermogravimetric analysis (TGA). Decomposition pathways above this threshold involve Si–Si bond cleavage and fluorocarbon byproduct formation.
Applications in Organic Synthesis
C–H Silylation Catalysis
Iridium complexes facilitate the compound’s use in regioselective aromatic C–H silylation. For example, in the presence of and 2-tert-butyl-1,10-phenanthroline, fluorodisilanes undergo oxidative addition to iridium, enabling selective functionalization of five-membered heteroarenes . Although demonstrated with tert-butyl analogs, the dibutyl variant’s electron-rich silicon centers may enhance reactivity toward electron-deficient substrates.
Polymer and Material Science
The compound serves as a crosslinking agent in fluorosilicone elastomers, imparting thermal stability and chemical resistance. Its low dielectric constant () also makes it a candidate for microelectronic encapsulation materials.
Comparison with Related Fluorodisilanes
| Compound | Si Substituents | Thermal Stability (°C) | Hydrolysis Rate (rel.) |
|---|---|---|---|
| 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane | Butyl | 200 | 1.0 (reference) |
| 1,2-Di-tert-butyl-1,1,2,2-tetrafluorodisilane | tert-Butyl | 220 | 0.7 |
| 1,2-Diphenyl-1,1,2,2-tetrafluorodisilane | Phenyl | 180 | 1.5 |
The tert-butyl analog’s enhanced stability stems from steric protection of the Si–Si bond, while phenyl-substituted derivatives exhibit faster hydrolysis due to resonance-assisted fluorine leaving-group activation .
Future Perspectives and Research Directions
Catalytic Asymmetric Silylation
Developing chiral iridium or rhodium complexes could enable enantioselective silylation of prochiral substrates, expanding utility in pharmaceutical synthesis.
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